REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12](CC(O)=O)=[CH:11][CH:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:25](OCC)(=[O:27])[CH3:26]>C1COCC1>[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=1[CH2:26][CH2:25][OH:27])=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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2.9 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is agitated at ambient temperature for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The expected product is extracted from the organic phase, which
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Type
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WASH
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Details
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is then washed with 3 times 15 ml of water
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Type
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CUSTOM
|
Details
|
The organic phase is dried
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Type
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CUSTOM
|
Details
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the solvent evaporated off under reduced pressure
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Type
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CUSTOM
|
Details
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Then the reaction product is purified on silica gel in a dichloromethane/methanol mixture (95/5)
|
Type
|
CUSTOM
|
Details
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1.1 g (40%) is thus obtained in the form of a colourless oil
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C=CC=C1)CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |